molecular formula C7H7N3 B1330584 1H-pyrrolo[3,2-c]pyridin-4-amine CAS No. 60290-23-5

1H-pyrrolo[3,2-c]pyridin-4-amine

Cat. No.: B1330584
CAS No.: 60290-23-5
M. Wt: 133.15 g/mol
InChI Key: AXIMEEWBBDTVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[3,2-c]pyridin-4-amine is a heterocyclic compound with the molecular formula C₇H₇N₃. It is also known as 4-amino-5-azaindole. This compound is part of the pyrrolopyridine family, which is characterized by a fused pyrrole and pyridine ring system. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Mechanism of Action

Target of Action

1H-pyrrolo[3,2-c]pyridin-4-amine is a heterocyclic compound that has shown significant biological activity. The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

The compound interacts with its targets, FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s potent activities against FGFR1, 2, and 3 . The compound’s interaction with these receptors results in changes in the cellular processes, primarily inhibiting cell proliferation and inducing apoptosis .

Biochemical Pathways

The compound affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

For instance, in a related compound, it was observed that intravenous dosing showed high total clearance, comparable to hepatic blood flow in rats, while oral dosing resulted in low exposure of plasma concentration and low oral bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of apoptosis . Furthermore, the compound also significantly inhibits the migration and invasion of cells . These effects contribute to its potential as a therapeutic agent in cancer treatment.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1H-pyrrolo[3,2-c]pyridin-4-amine is not well-defined. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models Some studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. It is thought to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrrolo[3,2-c]pyridin-4-amine can be synthesized through various methods. One common approach involves the use of a multicomponent two-step strategy. This method typically involves the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under specific conditions . Another method includes the palladium-mediated Sonogashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as those used in laboratory settings. The reactions are optimized for higher yields and purity, and the conditions are carefully controlled to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrrolopyridine compounds.

Scientific Research Applications

1H-pyrrolo[3,2-c]pyridin-4-amine has numerous applications in scientific research:

Comparison with Similar Compounds

1H-pyrrolo[3,2-c]pyridin-4-amine is part of a broader family of pyrrolopyridine compounds, which includes several isomers and derivatives:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIMEEWBBDTVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40314855
Record name 1H-pyrrolo[3,2-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60290-23-5
Record name 60290-23-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-pyrrolo[3,2-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrrolo[3,2-c]pyridin-4-amine
Reactant of Route 2
1H-pyrrolo[3,2-c]pyridin-4-amine
Reactant of Route 3
Reactant of Route 3
1H-pyrrolo[3,2-c]pyridin-4-amine
Reactant of Route 4
1H-pyrrolo[3,2-c]pyridin-4-amine
Reactant of Route 5
1H-pyrrolo[3,2-c]pyridin-4-amine
Reactant of Route 6
1H-pyrrolo[3,2-c]pyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.